UNII-4AL1U7J3NA
Overview
Description
. This compound is a derivative of pregnane, a steroid with significant biological activity. It has a molecular formula of C25H34O7 and a molecular weight of 446.53 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate typically involves the acetylation of the hydroxyl groups at positions 20 and 21 of the pregnane skeleton. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions to prevent over-acetylation or degradation of the steroid backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl groups at positions 3 and 11 can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetate groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions.
Mechanism of Action
The mechanism of action of 17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate involves its interaction with steroid receptors in the body. It binds to specific receptors, modulating the expression of target genes and influencing various physiological processes. The molecular targets include enzymes involved in steroid biosynthesis and metabolism, as well as receptors that regulate immune and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: A corticosteroid with anti-inflammatory and immunosuppressive properties.
Prednisolone: A synthetic glucocorticoid used to treat a variety of inflammatory and autoimmune conditions.
Dexamethasone: A potent glucocorticoid with a longer duration of action compared to hydrocortisone and prednisolone.
Uniqueness
17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate is unique due to its specific acetylation pattern, which influences its biological activity and pharmacokinetic properties. This compound’s distinct structure allows for targeted interactions with specific receptors and enzymes, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
[(2R)-2-acetyloxy-2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-14(26)31-13-21(32-15(2)27)25(30)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h11,18-19,21-22,30H,5-10,12-13H2,1-4H3/t18-,19-,21+,22+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSFDYNORBQIEW-RARQMUBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4420-24-0 | |
Record name | 17,20,21-Trihydroxypregn-4-ene-3,11-dione 20,21-diacetate, (20R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17,20,21-TRIHYDROXYPREGN-4-ENE-3,11-DIONE 20,21-DIACETATE, (20R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AL1U7J3NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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